dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EFDP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFDP belongs to the family of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is believed to exert its effects by binding to GABA(A) receptors in the brain. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to enhance the binding of GABA to GABA(A) receptors, resulting in increased inhibitory neurotransmission and sedative effects.
Biochemical and Physiological Effects:
dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit various biochemical and physiological effects. In animal studies, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to reduce anxiety and increase sedation. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to exhibit neuroprotective effects in vitro, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to be stable under a range of experimental conditions. However, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in aqueous experimental systems. Additionally, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has relatively low potency compared to other GABA(A) receptor ligands, which may limit its use in studies requiring high potency ligands.
将来の方向性
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several potential future directions for scientific research. One potential future direction is the development of more potent analogs of dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate for use as GABA(A) receptor ligands. Another potential future direction is the study of dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in animal models of neurodegenerative diseases, such as Alzheimer's disease. Finally, dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate may have potential applications in the treatment of anxiety and sleep disorders, and future studies could investigate its efficacy and safety in human subjects.
合成法
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized by the reaction of ethyl 4-(4-fluorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate with methyl iodide and sodium hydride in dimethylformamide. The reaction yields dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as a white solid with a melting point of 112-114°C.
科学的研究の応用
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have potential applications in scientific research. It has been used as a ligand for GABA(A) receptors and has been found to exhibit anxiolytic and sedative effects in animal studies. dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use in the treatment of Alzheimer's disease and has been found to exhibit neuroprotective effects in vitro.
特性
IUPAC Name |
dimethyl 1-ethyl-4-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-4-19-9-13(16(20)22-2)15(14(10-19)17(21)23-3)11-5-7-12(18)8-6-11/h5-10,15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLBWPPOHBGWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-ethyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。